molecular formula C15H16N4O5 B11329314 (5Z)-6-hydroxy-5-[5-(4-hydroxy-3-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione

(5Z)-6-hydroxy-5-[5-(4-hydroxy-3-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11329314
M. Wt: 332.31 g/mol
InChI Key: BVIIOLNENIUTJL-UHFFFAOYSA-N
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Description

6-HYDROXY-5-[5-(4-HYDROXY-3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, and pyrazole, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-5-[5-(4-HYDROXY-3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. This intermediate is then subjected to cyclization with a suitable aldehyde to form the tetrahydropyrimidine ring. The final product is obtained after introducing the hydroxyl and methoxy groups through selective functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-5-[5-(4-HYDROXY-3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and application .

Scientific Research Applications

6-HYDROXY-5-[5-(4-HYDROXY-3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-HYDROXY-5-[5-(4-HYDROXY-3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit specific signaling pathways, and interact with cellular receptors. These interactions lead to changes in cellular processes, such as apoptosis, proliferation, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-HYDROXY-5-[5-(4-HYDROXY-3-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

6-hydroxy-5-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H16N4O5/c1-19-14(22)12(13(21)16-15(19)23)9-6-8(17-18-9)7-3-4-10(20)11(5-7)24-2/h3-5,8,17,20,22H,6H2,1-2H3,(H,16,21,23)

InChI Key

BVIIOLNENIUTJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C2=NNC(C2)C3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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